N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide
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Overview
Description
N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by further derivatization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzimidazole ring allows for various substitution reactions, particularly at the nitrogen atoms
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzimidazole derivatives .
Scientific Research Applications
N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable compound for biological research
Medicine: Due to its therapeutic potential, it is studied for its use in treating various diseases, including infections and cancer
Industry: It is used in the development of new drugs and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It often targets enzymes and proteins involved in cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation . The exact pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Thiabendazole: An antihelmintic agent
Compared to these compounds, N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide is unique due to its specific molecular structure, which imparts distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15(25)22(2)13-19-21-17-11-7-8-12-18(17)24(19)14-20(26)23(3)16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHWUCMZRFUDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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